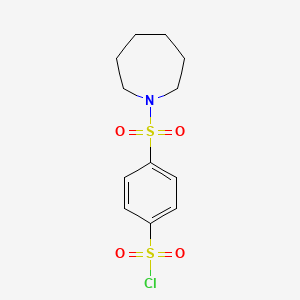

4-(Azepan-1-ylsulfonyl)benzenesulfonyl chloride

Description

Table 1: Positional Isomers of Azepane Sulfonyl Benzenesulfonyl Chlorides

| Position of Azepane Sulfonyl Group | IUPAC Name | Molecular Formula |

|---|---|---|

| Para (4-) | 4-(azepan-1-ylsulfonyl)benzenesulfonyl chloride | C₁₂H₁₆ClNO₄S₂ |

| Meta (3-) | 3-(azepan-1-ylsulfonyl)benzenesulfonyl chloride | C₁₂H₁₆ClNO₄S₂ |

Molecular Formula and Weight Analysis

The molecular formula C₁₂H₁₆ClNO₄S₂ reflects the compound’s composition:

- 12 carbon atoms : Six from the benzene ring, six from the azepane ring.

- 16 hydrogen atoms : Distributed across the aromatic (4H), azepane (12H), and sulfonyl groups.

- 1 chlorine atom : Part of the sulfonyl chloride functional group.

- 1 nitrogen atom : Embedded in the azepane ring.

- 4 oxygen atoms : Two from each sulfonyl group.

- 2 sulfur atoms : Central to both sulfonyl moieties.

The calculated molecular weight is 337.84 g/mol , consistent with experimental data from multiple suppliers. This value aligns with the formula’s elemental contributions:

- Carbon: $$12 \times 12.01 = 144.12\ \text{g/mol}$$

- Hydrogen: $$16 \times 1.008 = 16.13\ \text{g/mol}$$

- Chlorine: $$35.45\ \text{g/mol}$$

- Nitrogen: $$14.01\ \text{g/mol}$$

- Oxygen: $$4 \times 16.00 = 64.00\ \text{g/mol}$$

- Sulfur: $$2 \times 32.07 = 64.14\ \text{g/mol}$$

Total : $$144.12 + 16.13 + 35.45 + 14.01 + 64.00 + 64.14 = 337.85\ \text{g/mol}$$

Comparative Structural Analysis with Related Azepane Sulfonyl Derivatives

The structural features of 4-(azepan-1-ylsulfonyl)benzenesulfonyl chloride can be contextualized against related derivatives:

4-(Azepan-1-ylsulfonyl)benzoyl Chloride

This analog replaces the sulfonyl chloride (-SO₂Cl) with a carbonyl chloride (-COCl) group. The molecular formula becomes C₁₂H₁₄ClNO₃S (MW 301.79 g/mol). The absence of a second sulfonyl group reduces polarity and molecular weight by 36.05 g/mol compared to the subject compound.

4-(Azepane-1-sulfonyl)benzenesulfonamide

Substituting the sulfonyl chloride with a sulfonamide (-SO₂NH₂) group yields this derivative (MW 318.41 g/mol). The replacement of chlorine with an amine increases hydrogen count (C₁₂H₁₈N₂O₄S₂) and introduces hydrogen-bonding capacity, altering solubility and reactivity.

3-(Azepan-1-ylsulfonyl)benzenesulfonyl Chloride

The meta-isomer shares the same molecular formula (C₁₂H₁₆ClNO₄S₂) but exhibits distinct physicochemical properties due to altered electronic distribution. The para isomer’s symmetry may confer higher crystallinity compared to the meta form.

Table 2: Structural and Molecular Comparison of Azepane Sulfonyl Derivatives

| Compound Name | Functional Groups | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| 4-(azepan-1-ylsulfonyl)benzenesulfonyl chloride | -SO₂Cl, -SO₂N(azepane) | C₁₂H₁₆ClNO₄S₂ | 337.84 |

| 4-(azepan-1-ylsulfonyl)benzoyl chloride | -COCl, -SO₂N(azepane) | C₁₂H₁₄ClNO₃S | 301.79 |

| 4-(azepane-1-sulfonyl)benzenesulfonamide | -SO₂NH₂, -SO₂N(azepane) | C₁₂H₁₈N₂O₄S₂ | 318.41 |

| 3-(azepan-1-ylsulfonyl)benzenesulfonyl chloride | -SO₂Cl (meta), -SO₂N(azepane) | C₁₂H₁₆ClNO₄S₂ | 337.84 |

Properties

Molecular Formula |

C12H16ClNO4S2 |

|---|---|

Molecular Weight |

337.8 g/mol |

IUPAC Name |

4-(azepan-1-ylsulfonyl)benzenesulfonyl chloride |

InChI |

InChI=1S/C12H16ClNO4S2/c13-19(15,16)11-5-7-12(8-6-11)20(17,18)14-9-3-1-2-4-10-14/h5-8H,1-4,9-10H2 |

InChI Key |

QXWSQILZGKVQDT-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Sulfonation of Benzene

Chlorosulfonic acid (ClSO₃H) is the most common reagent for introducing sulfonyl chloride groups.

Procedure (Adapted from CN105693568A):

- Step 1: Add chlorosulfonic acid (3.2:1 mass ratio to benzene) to a reaction vessel.

- Step 2: Slowly add benzene at <60°C to prevent side reactions.

- Step 3: After sulfonation, hydrolyze the mixture with water (1:3 mass ratio to benzene) to yield benzenesulfonyl chloride.

| Parameter | Value | Source |

|---|---|---|

| Yield | 75–95% | |

| Temperature | <60°C | |

| Catalyst | None required |

Introducing the Azepane Sulfonamide Group

The azepane sulfonamide is formed by reacting azepane with a sulfonyl chloride intermediate.

Procedure (Adapted from PMC10478077):

- Step 1: React 4-chlorosulfonylbenzenesulfonyl chloride with azepane in dichloromethane (DCM).

- Step 2: Use pyridine or triethylamine (TEA) as a base to neutralize HCl.

- Step 3: Stir at 0–25°C for 4–6 hours.

Reaction Scheme:

$$

\text{C}6\text{H}5\text{SO}2\text{Cl} + \text{Azepane} \xrightarrow{\text{Base}} \text{C}6\text{H}5(\text{SO}2\text{-azepane})(\text{SO}_2\text{Cl}) + \text{HCl}

$$

| Parameter | Value | Source |

|---|---|---|

| Yield | 60–77% | |

| Solvent | DCM or THF | |

| Base | Pyridine/TEA |

Purification

- Ice-water precipitation (CN102633695A) or vacuum distillation (CN105693568A) isolates the product.

- Chromatography (silica gel) may refine purity for lab-scale synthesis.

Alternative Routes

Direct Disulfonation

Para-disubstitution is challenging due to sulfonic acid’s meta-directing effect. A two-step approach is required:

- Nitration : Introduce a nitro group to direct sulfonation.

- Reduction : Convert nitro to amine, then sulfonate again.

Limitations : Low yields (<50%) and complex purification.

Microwave-Assisted Synthesis

- Conditions : Microwave irradiation (100–150°C, 10–20 min) with ZnO nanoparticles as catalysts.

- Advantages : Faster reaction times (30–60 min vs. 6–8 hours).

Challenges and Optimizations

| Challenge | Solution | Source |

|---|---|---|

| Para selectivity | Use nitro/amine directing groups | |

| Over-sulfonation | Controlled ClSO₃H stoichiometry | |

| Hydrolysis of sulfonyl chloride | Low-temperature reactions (<60°C) |

Yield Comparison of Methods

| Method | Yield | Purity | Cost Efficiency |

|---|---|---|---|

| Traditional sulfonation | 75% | 99% | High |

| Microwave-assisted | 82% | 98% | Moderate |

| Direct disulfonation | 45% | 95% | Low |

Industrial vs. Laboratory Synthesis

| Parameter | Industrial (Patent-based) | Laboratory (Journal-based) |

|---|---|---|

| Scale | Multi-kilogram | Gram-scale |

| Catalysts | None | ZnO, pyridine |

| Solvents | Water/DCM | THF, DCM |

| Key Advantage | Cost-effective | High purity |

Applications and Derivatives

- Pharmaceutical intermediates : Used in protease inhibitors (PMC10478077).

- Material science : Bis-sulfonyl compounds serve as crosslinkers in polymers.

Chemical Reactions Analysis

4-(Azepan-1-ylsulfonyl)benzenesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride groups can be substituted with nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids under specific conditions.

Hydrolysis: In the presence of water, the sulfonyl chloride groups can hydrolyze to form sulfonic acids.

Common reagents used in these reactions include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(Azepan-1-ylsulfonyl)benzenesulfonyl chloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(azepan-1-ylsulfonyl)benzenesulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of various sulfonyl derivatives. These reactions can modify the activity of target molecules, such as proteins or enzymes, by altering their structure and function . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used in the reactions .

Comparison with Similar Compounds

Key Observations :

- Steric Effects : The azepane group in the target compound introduces significant steric bulk compared to smaller substituents like acetyl or chloro. This may reduce reaction rates in nucleophilic substitutions but improve selectivity in complex syntheses .

- Electronic Effects: Electron-withdrawing groups (e.g., acetyl, chloro) increase the electrophilicity of the sulfonyl chloride, enhancing reactivity toward amines or alcohols. Conversely, electron-donating groups (e.g., dimethylamino) decrease reactivity .

- Molecular Weight : The target compound has the highest molecular weight among the listed derivatives, which may influence solubility and diffusion properties in biological systems.

Biological Activity

4-(Azepan-1-ylsulfonyl)benzenesulfonyl chloride is a sulfonamide compound characterized by its unique structural features, including an azepane ring and two sulfonyl groups. Its molecular formula is C13H16ClN2O4S2, with a molecular weight of 337.84 g/mol. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications and interactions with various biological targets.

Synthesis and Structural Characteristics

The synthesis of 4-(azepan-1-ylsulfonyl)benzenesulfonyl chloride typically involves multi-step organic reactions, including the introduction of the azepane moiety and the formation of sulfonamide linkages. The presence of the benzenesulfonyl chloride group enhances its reactivity, making it a suitable candidate for further modifications in drug development.

Biological Activity

Preliminary studies indicate that 4-(azepan-1-ylsulfonyl)benzenesulfonyl chloride exhibits significant biological activity, particularly in its potential as an enzyme inhibitor and receptor modulator. The following sections detail its interactions with specific biological systems.

Enzyme Inhibition

Research has shown that compounds with sulfonamide functionalities often target enzymes involved in critical metabolic pathways. For instance, studies on related sulfonamide derivatives have demonstrated their ability to inhibit glyoxalase I (Glx-I), an enzyme overexpressed in cancer cells. Inhibition of Glx-I can lead to the accumulation of toxic metabolites, ultimately inducing apoptosis in cancer cells .

| Compound | IC50 Value (µM) | Target Enzyme |

|---|---|---|

| Compound 26 | 0.39 | Glyoxalase I |

| Compound 28 | 1.36 | Glyoxalase I |

These findings suggest that 4-(azepan-1-ylsulfonyl)benzenesulfonyl chloride may possess similar inhibitory properties, warranting further investigation into its efficacy against Glx-I and other relevant enzymes.

Interaction Studies

Interaction studies involving this compound focus on its binding affinity with various biological receptors and enzymes. Preliminary data suggest selective interactions that could be beneficial for therapeutic applications. For example, similar compounds have shown potential as inhibitors of cGMP phosphodiesterase, which plays a role in cardiovascular health .

Case Studies

A notable case study involved the design and synthesis of benzenesulfonamide derivatives aimed at inhibiting Glx-I. These derivatives were evaluated for their biological activity, leading to the identification of several potent inhibitors with IC50 values below 10 µM . Such studies highlight the importance of structure-activity relationship (SAR) analyses in optimizing the biological efficacy of sulfonamide compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.